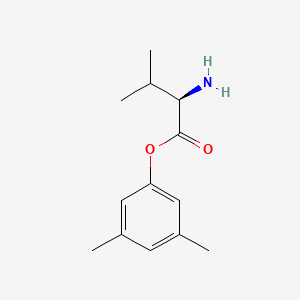
(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate typically involves the reaction of 3,5-dimethylphenyl derivatives with (2R)-2-amino-3-methylbutanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-dimethylphenyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- 3,5-dimethylphenyl (2R)-2-(2-ethoxyethoxy)propanoate
Uniqueness
(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(3,5-dimethylphenyl) (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C13H19NO2/c1-8(2)12(14)13(15)16-11-6-9(3)5-10(4)7-11/h5-8,12H,14H2,1-4H3/t12-/m1/s1 |
Clave InChI |
SFOCCFDOYFIVNE-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)OC(=O)[C@@H](C(C)C)N)C |
SMILES canónico |
CC1=CC(=CC(=C1)OC(=O)C(C(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


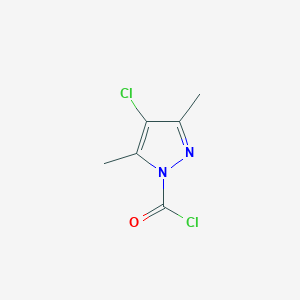
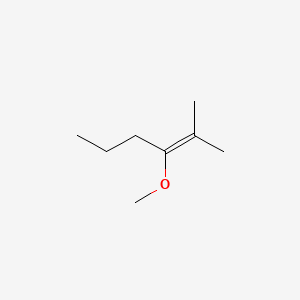
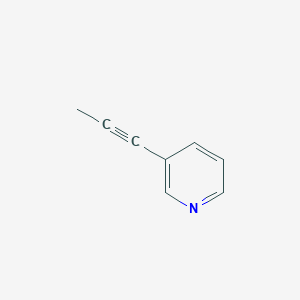
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
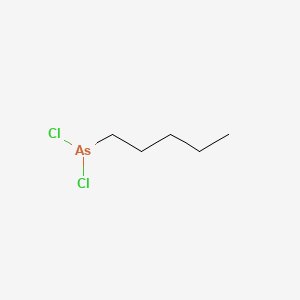

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
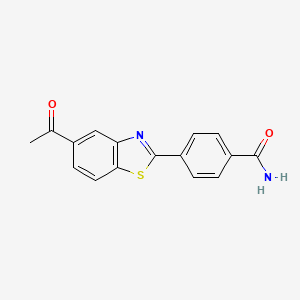

![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)
![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)

